molecular formula C17H24F3N3O2 B2672089 N-(2-methylpropyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide CAS No. 2380178-57-2

N-(2-methylpropyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide

Cat. No.: B2672089
CAS No.: 2380178-57-2
M. Wt: 359.393
InChI Key: RVGGIDUPLHDIIY-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a trifluoromethyl group attached to a pyridine ring, and a carboxamide functional group

Properties

IUPAC Name

N-(2-methylpropyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-12(2)9-22-16(24)23-8-4-5-13(10-23)11-25-15-14(17(18,19)20)6-3-7-21-15/h3,6-7,12-13H,4-5,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGGIDUPLHDIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCCC(C1)COC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.

    Trifluoromethyl pyridine derivatives: Compounds with the trifluoromethyl group attached to the pyridine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

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